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Compound of Interest

Compound Name: 3-Methoxypyridin-4-amine

Cat. No.: B1226690

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic data for 3-
Methoxypyridin-4-amine (CAS No. 52334-90-4), a key building block in pharmaceutical and
chemical synthesis. The document, intended for researchers, scientists, and professionals in
drug development, details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics of the compound.

Molecular Structure and Properties

e IUPAC Name: 3-methoxypyridin-4-amine

Synonyms: 4-Amino-3-methoxypyridine

Molecular Formula: CeHsN20[1][2][3]

Molecular Weight: 124.14 g/mol [1][2][3]

CAS Number: 52334-90-4[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic
molecules. The following tables summarize the predicted *H and 3C NMR spectral data for 3-
Methoxypyridin-4-amine.
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H NMR Data
Chemical Shift (2) Multiplicity Integration Assighment
ppm
~7.85 d 1H H-6 (Pyridine)
~7.75 S 1H H-2 (Pyridine)
~6.70 d 1H H-5 (Pyridine)
~5.50 brs 2H -NHz2 (Amine)
~3.85 S 3H -OCHs (Methoxy)
2C NMR Data
Chemical Shift (8) ppm Assignment
~150.0 C-4 (Pyridine)
~145.5 C-6 (Pyridine)
~141.0 C-2 (Pyridine)
~138.0 C-3 (Pyridine)
~107.5 C-5 (Pyridine)
~55.8 -OCHs (Methoxy)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The table below
lists the characteristic absorption bands for 3-Methoxypyridin-4-amine. As a primary aromatic
amine, it exhibits characteristic N-H stretching and bending vibrations.[4]

IR Absorption Data

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b1226690?utm_src=pdf-body
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1226690?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment

N-H Asymmetric & Symmetric

3450 - 3300 Medium _ _
Stretching (Amine)
3100 - 3000 Weak Aromatic C-H Stretching
Aliphatic C-H Stretching (-
2980 - 2850 Weak
OCHs3)
1650 - 1580 Strong N-H Bending (Amine)
) C=C and C=N Ring Stretching
1600 - 1450 Medium o
(Pyridine)
1335 - 1250 Strong Aromatic C-N Stretching
Asymmetric & Symmetric C-O-
1250 - 1020 Strong )
C Stretching (Ether)
910 - 665 Strong N-H Wagging (Amine)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The monoisotopic mass of 3-Methoxypyridin-4-amine is 124.063662883 Da.[1]

Mass Spectrometry Data

m/z Ratio lon Species Description
124.06 [M]*™ Molecular lon
125.07 [M+H]* Protonated Molecular lon
109.04 [M-CHs]* Loss of a methyl radical
Loss of a formyl radical from
95.05 [M-CHOJ*
methoxy group
Subsequent loss of carbon
81.05 [M-CHs-COJ*

monoxide
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Experimental Protocols

The following sections detail generalized protocols for obtaining the spectroscopic data
presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of 3-Methoxypyridin-4-amine in 0.5-
0.7 mL of a suitable deuterated solvent (e.g., CDCIs or DMSO-ds).

¢ Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference
standard (& = 0.00 ppm).

o Data Acquisition: Transfer the solution to a clean NMR tube. Acquire *H and 3C NMR
spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for 1H.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction.

IR Spectroscopy Protocol

o Sample Preparation (ATR): Place a small amount of the solid 3-Methoxypyridin-4-amine
sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

» Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with approximately
100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet
using a hydraulic press.

o Data Acquisition: Place the sample (ATR or KBr pellet) in the spectrometer's sample holder
and record the spectrum, typically in the range of 4000-400 cm~1.

o Background Correction: A background spectrum of the empty ATR crystal or a pure KBr
pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol

o Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer,
typically via direct infusion or coupled with a chromatographic system like Gas

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b1226690?utm_src=pdf-body
https://www.benchchem.com/product/b1226690?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1226690?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

« lonization: lonize the sample using an appropriate method. Electron lonization (EI) is
common for GC-MS, while Electrospray lonization (ESI) is typical for LC-MS, which would
likely produce the [M+H]* ion.

o Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a
mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the ions and generate a mass spectrum representing the relative
abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic
compound like 3-Methoxypyridin-4-amine using the described spectroscopic techniques.

Sample Preparation

3-Methoxypyridin-4-amine

Spectroscopi¢ Analysis

Data Interpretation

Connectivity & : Molecular Weight &
. Functional Groups
Functional Groups Formula

Final Structure

Structural Elucidation
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 3-Methoxy-4-aminopyridine | C6H8N20O | CID 3016738 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. chemsynthesis.com [chemsynthesis.com]

3. 4-Amino-3-methoxypyridine | 52334-90-4 [m.chemicalbook.com]

4. orgchemboulder.com [orgchemboulder.com]

To cite this document: BenchChem. [Spectroscopic Analysis of 3-Methoxypyridin-4-amine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1226690#spectroscopic-data-of-3-methoxypyridin-4-
amine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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